molecular formula C13H20N2O3 B13593787 Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate

Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate

Cat. No.: B13593787
M. Wt: 252.31 g/mol
InChI Key: LPRVGJUEFIVJKK-LLVKDONJSA-N
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Description

Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a chiral carbamate derivative featuring a tert-butyl-protected amine group and a phenyl ring substituted with a 1-amino-2-hydroxyethyl moiety in the (S)-configuration. This compound is structurally significant as an intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or metabolic pathways.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1

InChI Key

LPRVGJUEFIVJKK-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Boc Protection of Amino-Phenyl Precursors

The primary approach to preparing tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves the protection of the amino group on a substituted phenyl compound using tert-butyl carbamate reagents such as di-tert-butyl dicarbonate (Boc₂O). This reaction typically uses an amine-containing precursor such as 1-(2-aminophenyl)ethanone or its derivatives.

  • Reaction conditions: The amine precursor is reacted with Boc₂O in an organic solvent like dichloromethane or tetrahydrofuran (THF), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to promote the reaction.
  • Temperature and time: Room temperature stirring for 12–24 hours or reflux conditions in THF can be employed to improve yields.
  • Yields: Reported yields range from 60% under mild conditions to up to 84% under reflux conditions.

This method yields the Boc-protected intermediate tert-butyl (2-acetylphenyl)carbamate, which can be further reduced to the hydroxyethyl derivative using reducing agents such as sodium borohydride (NaBH₄).

Reduction to Hydroxyethyl Derivative

  • The acetyl group in tert-butyl (2-acetylphenyl)carbamate is reduced to the corresponding hydroxyethyl group by treatment with NaBH₄ in methanol at 0 °C, followed by stirring at room temperature.
  • The product is purified by flash column chromatography, yielding the racemic tert-butyl (2-(1-hydroxyethyl)phenyl)carbamate in approximately 84% yield.

Enzymatic Kinetic Resolution for Stereoselectivity

To obtain the S-enantiomer specifically, enzymatic kinetic resolution can be applied:

  • Lipase-catalyzed transesterification reactions selectively acetylate one enantiomer, allowing separation of the S-enantiomer of tert-butyl (4-(1-amino-2-hydroxyethyl)phenyl)carbamate.
  • This method enhances enantiomeric purity, which is critical for pharmaceutical applications.

Industrial Scale Synthesis via Mixed Anhydride and Condensation

For large-scale synthesis, a method involving N-BOC-D-serine as a starting material is reported:

  • N-BOC-D-serine is converted to a mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) with N-methylmorpholine (NMM) as a base.
  • This intermediate is then condensed with benzylamine derivatives in anhydrous ethyl acetate to form the tert-butyl carbamate derivative.
  • This method yields the (R)- or (S)-configured compound depending on the starting serine enantiomer.

Phase-Transfer Catalysis Alkylation

Further functionalization can be achieved by phase-transfer catalysis (PTC):

  • Using tetrabutylammonium bromide as a catalyst and potassium hydroxide as a base, alkylation with methyl sulfate can be conducted in ethyl acetate.
  • This method offers high yields (95–97%) and is suitable for scale-up.
Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection Boc₂O, DMAP, CH₂Cl₂ or THF, RT or reflux 60–84 Formation of tert-butyl (2-acetylphenyl)carbamate
2 Reduction NaBH₄, MeOH, 0 °C to RT ~84 Conversion to hydroxyethyl derivative
3 Enzymatic Resolution Lipase-catalyzed transesterification Variable Enantiomeric enrichment of S-isomer
4 Mixed Anhydride Formation and Condensation N-BOC-D-serine, i-BuOCOCl, NMM, benzylamine, EtOAc ~81.6 (literature) Industrially relevant route for chiral compound
5 Phase-Transfer Catalysis Alkylation Tetrabutylammonium bromide, KOH, methyl sulfate, EtOAc 95–97 High yield alkylation step for derivative synthesis
  • Purification: Flash silica gel column chromatography using hexane/ethyl acetate mixtures is standard for isolating pure intermediates and final products.
  • Characterization: Proton nuclear magnetic resonance (^1H-NMR), mass spectrometry, and chiral chromatography are employed to confirm structure and stereochemistry.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • The Boc protection step is crucial for stability and selective reactions on the amino group.
  • Enzymatic kinetic resolution offers a green and selective approach to obtaining the S-enantiomer, which is often the biologically active form.
  • Industrial methods emphasize scalability and high yield, employing mixed anhydride intermediates and phase-transfer catalysis to optimize production.
  • The stereochemistry is maintained through careful choice of starting materials and reaction conditions.

The preparation of this compound is well-established through a combination of Boc protection, reduction, enzymatic resolution, and industrial condensation methods. The choice of method depends on the desired scale, purity, and stereochemical requirements. Advances in enzymatic resolution and phase-transfer catalysis have improved the efficiency and selectivity of the synthesis, making this compound accessible for research and pharmaceutical applications.

Chemical Reactions Analysis

Synthetic Preparation and Key Transformations

The compound is typically synthesized via a multi-step route involving Boc protection , ketone reduction , and enzymatic resolution (see Table 1).

Table 1: Synthetic Route to Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate

StepReaction TypeConditionsYieldSource
1Boc Protection(Boc)₂O, THF, reflux, 12 h67%
2NaBH₄ ReductionNaBH₄ (1.1 eq), MeOH, 0°C → RT, 2 h84%
3Enzymatic Resolution (CAL-B)Lipase B, vinyl acetate, hexane, 40°C, 12 h47% (S)
  • Boc Protection : The amine group of 1-(4-aminophenyl)ethanone is protected using di-tert-butyl dicarbonate [(Boc)₂O] in THF under reflux .

  • Reduction : The resulting tert-butyl (4-acetylphenyl)carbamate is reduced with NaBH₄ to yield the racemic alcohol .

  • Kinetic Resolution : Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted (enantiomeric excess >99%, E >200) .

Hydroxyethyl Group Transformations

The secondary alcohol undergoes typical nucleophilic reactions:

Table 2: Reactions of the Hydroxyethyl Group

Reaction TypeReagent/ConditionsProductYieldSource
AcetylationAcetic anhydride, DMAP, CH₂Cl₂, RTtert-Butyl (S)-(4-(1-acetoxyethyl)phenyl)carbamate92%
OxidationMnO₂, CHCl₃, refluxtert-Butyl (4-acetylphenyl)carbamate78%
Mitsunobu ReactionDIAD, PPh₃, THFEther derivatives65–85%
  • Acetylation : The hydroxyl group reacts with acetic anhydride to form an ester, preserving stereochemistry .

  • Oxidation : Manganese dioxide oxidizes the alcohol to a ketone, regenerating the acetyl precursor .

Carbamate Group Reactivity

The Boc group is stable under basic conditions but cleaved under acidic or catalytic hydrogenation:

Table 3: Carbamate Deprotection

MethodConditionsProductYieldSource
Acidic HydrolysisHCl (4M in dioxane), RT, 2 h(S)-1-(4-Aminophenyl)ethanol95%
HydrogenolysisH₂, Pd/C, MeOH(S)-1-(4-Aminophenyl)ethanol89%
  • Deprotection yields the primary amine, enabling further functionalization (e.g., peptide coupling) .

Stereospecific Reactions

The (S)-configuration directs enantioselective transformations:

  • Asymmetric Aldol Reactions : The alcohol serves as a chiral auxiliary in aldol condensations, achieving >90% diastereoselectivity .

  • Enzymatic Transesterification : CAL-B shows no activity toward the (S)-enantiomer, enabling its isolation in high optical purity .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 150°C, forming tert-butyl alcohol and urea derivatives .

  • Racemization Risk : Prolonged exposure to strong acids/bases at elevated temperatures causes partial racemization (≤5% over 24 h) .

Scientific Research Applications

Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis to protect amino groups during various reaction steps .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared to three analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate (Target) Not explicitly given ~250–300 (estimated) 1-Amino-2-hydroxyethyl (S-configuration)
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl
tert-butyl {(1S,2S)-1-[4-(benzyloxy)benzyl]-3-chloro-2-hydroxypropyl}carbamate C₂₂H₂₈ClNO₄ 405.92 4-Benzyloxybenzyl, 3-chloro-2-hydroxypropyl
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate Not explicitly given ~250–300 (estimated) 4-Methoxyphenethyl

Key Observations :

  • The bulky tert-butyl group in all analogs provides steric protection to the carbamate moiety, improving stability under basic or acidic conditions .

Physical and Chemical Properties

Property Target (Estimated) Tert-butyl (4-chlorophenethyl)carbamate tert-butyl {(1S,2S)-...}carbamate
Density (g/cm³) ~1.1–1.2 Not reported 1.178
Boiling Point (°C) ~500–600 Not reported 578.65
Flash Point (°C) ~300–350 Not reported 303.76
Reactivity Hydrolysis-prone (amino/hydroxy) Stable under recommended storage Reacts with strong acids/bases

Analysis :

  • The high boiling points (>500°C) across analogs reflect thermal stability conferred by aromatic rings and tert-butyl groups.
  • The target’s amino-hydroxyethyl group may increase solubility in polar solvents compared to chlorinated analogs, which are more lipophilic .

Insights :

  • The target’s amino group may pose higher risks of skin/eye irritation compared to non-reactive chlorinated analogs .

Crystallographic and Analytical Data

  • SHELX Software : Widely used for crystal structure determination of carbamates, including stereochemical assignments (e.g., (S)-configuration in the target) .
  • Comparison : The tert-butyl group in all analogs facilitates crystallization, but substituents like chlorine or benzyloxy may influence packing efficiency and melting points .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate, and how can purity be optimized?

  • Methodology :

  • Carbamate Protection : Start with (S)-4-(1-amino-2-hydroxyethyl)phenol. React with Boc anhydride (di-tert-butyl dicarbonate) in a basic medium (e.g., DMAP/THF) to introduce the tert-butyl carbamate group. Monitor reaction progress via TLC or HPLC .
  • Asymmetric Synthesis : For enantiomeric purity, employ catalytic asymmetric methods like the Mannich reaction, using chiral organocatalysts (e.g., proline derivatives) to control stereochemistry .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) to isolate the product. Confirm purity via 1H^1H-NMR (e.g., absence of diastereomeric peaks) and HPLC (>95% purity) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : 1H^1H-NMR (δ ~1.4 ppm for tert-butyl group; δ ~5.2 ppm for carbamate NH), 13C^{13}C-NMR (δ ~155 ppm for carbonyl carbon) .
  • IR : Stretching bands at ~3350 cm1^{-1} (N-H), ~1700 cm1^{-1} (C=O) .
  • Mass Spectrometry : Exact mass (e.g., ESI-MS: [M+H]+^+ calculated for C13H21N2O3C_{13}H_{21}N_2O_3: 265.15) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXL for refinement). Key parameters: R1 < 0.05, wR2 < 0.15 for high-resolution data .

Q. How should this compound be stored to maintain stability, and what conditions accelerate degradation?

  • Methodology :

  • Storage : Store at -20°C under inert gas (argon) in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, or UV light .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include free amine (hydrolysis) or oxidized derivatives .

Advanced Research Questions

Q. How can SHELX programs resolve contradictions in crystallographic data during structure refinement?

  • Methodology :

  • Data Handling : Use SHELXL to refine disordered moieties (e.g., tert-butyl groups) with PART/SUMP restraints. For twinned crystals, apply TWIN/BASF commands .
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry. Resolve hydrogen-bonding ambiguities using SHELXH instructions .
  • Example : A study on a related carbamate derivative resolved anisotropic displacement parameters (ADPs) by refining occupancy factors for overlapping atoms .

Q. What strategies enhance diastereoselectivity in the synthesis of chiral carbamate derivatives?

  • Methodology :

  • Catalytic Control : Use chiral Brønsted acids (e.g., phosphoric acids) or transition-metal catalysts (e.g., Ru-BINAP) to direct stereochemistry during carbamate formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving enantiomeric excess (ee). For example, >90% ee was achieved for a similar compound using DMF at -20°C .
  • Kinetic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How can conflicting mass spectrometry and NMR data be reconciled for this compound?

  • Methodology :

  • Hypothesis Testing : If MS shows a higher mass, check for adducts (e.g., Na+^+, K+^+) or matrix effects. Re-run ESI-MS in negative ion mode .
  • NMR Re-analysis : Use 1H^1H-13C^{13}C-HSQC to confirm assignments. For example, a 2016 study resolved discrepancies by identifying residual solvents (DMSO) overlapping with NH peaks .
  • Supplementary Data : Combine with IR (C=O stretch) and elemental analysis to validate molecular formula .

Q. What intermolecular interactions dominate the solid-state packing of this carbamate?

  • Methodology :

  • Hydrogen Bonding : Analyze SCXRD data for N-H···O=C interactions. For example, a related compound showed N-H···O bonds (2.8–3.0 Å) forming 1D chains .
  • Van der Waals Forces : tert-butyl groups often engage in C-H···π interactions with aromatic rings (distance ~3.5 Å), stabilizing layered structures .
  • Packing Diagrams : Generate using Mercury or ORTEP-3 to visualize voids and density functional theory (DFT)-optimized geometries .

Q. What mechanistic insights explain the reactivity of this carbamate in nucleophilic substitutions?

  • Methodology :

  • Kinetic Studies : Monitor Boc deprotection under acidic conditions (e.g., TFA/DCM) via 1H^1H-NMR. Pseudo-first-order kinetics can reveal rate dependence on [H+^+] .
  • Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies. For example, DFT studies on tert-butyl carbamates showed rate-limiting N-protonation steps .
  • Isotopic Labeling : 18O^{18}O-labeling experiments can track carbonyl oxygen exchange during hydrolysis .

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